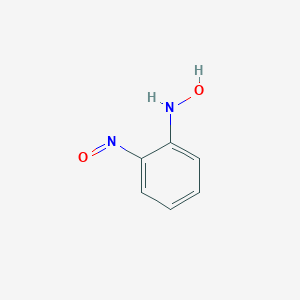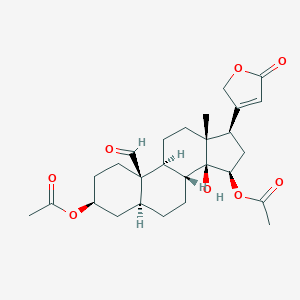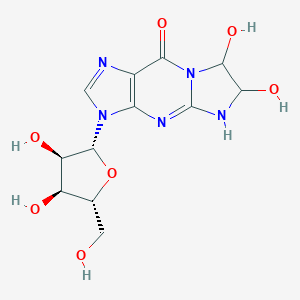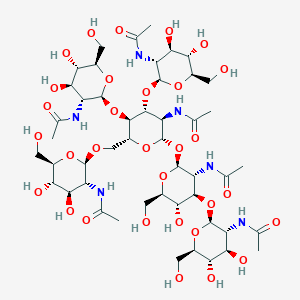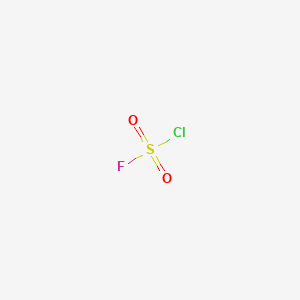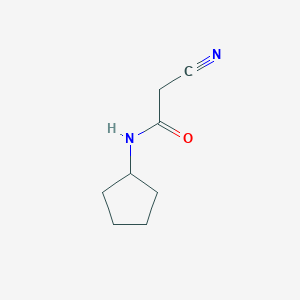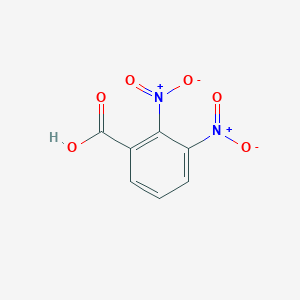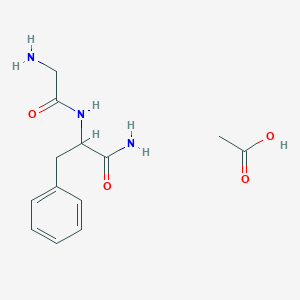
Glycylphenylalaninamide acetate(1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylphenylalaninamide acetate(1:1) is a compound with the molecular formula C11H16ClN3O2 and a molecular weight of 281.31 g/mol1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of Glycylphenylalaninamide acetate(1:1) is not explicitly mentioned in the literature. However, the synthesis of similar compounds often involves methods such as esterification2, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid2. Another method involves the hydrolysis of ethyl acetate ester3.Molecular Structure Analysis
The molecular structure analysis of Glycylphenylalaninamide acetate(1:1) is not directly available. However, the analysis of similar compounds often involves techniques such as scanning electron microscopy (SEM), confocal laser scanning microscopy (CLSM), and low field nuclear magnetic resonance (LF-NMR)4.Chemical Reactions Analysis
Specific chemical reactions involving Glycylphenylalaninamide acetate(1:1) are not mentioned in the literature. However, esters like this compound can undergo reactions such as esterification2 and hydrolysis3.Physical And Chemical Properties Analysis
The physical and chemical properties of Glycylphenylalaninamide acetate(1:1) are not directly available in the literature. However, similar compounds’ properties are often analyzed using techniques such as chromatographic separation methods6.Applications De Recherche Scientifique
Enhanced Protein Therapeutics : A study by Cho et al. (2011) demonstrates the use of nonnative amino acids, like p-acetylphenylalanine, in biosynthetic proteins for unique pharmacological properties. This approach optimized the performance of human growth hormone, indicating potential applications in protein therapeutics (Cho et al., 2011).
Antidiabetic Effects : Liu et al. (2015) investigated the effects of the ethyl acetate fraction of Acorus calamus L., which showed insulinotropic and islet protective effects, potentially via elevated GLP-1 secretion. This suggests applications in diabetes management (Liu et al., 2015).
Metabolic Pathways in Bacteria : Research by Reinscheid et al. (1994) on the isocitrate lyase gene from Corynebacterium glutamicum highlights its role in the glyoxylate cycle, essential for growth on acetate as a carbon source, suggesting its importance in bacterial metabolism and potentially in industrial applications (Reinscheid et al., 1994).
Cancer Treatment and Epigenetic Alterations : A study by Tsen et al. (2014) on Triacetin, a food additive, showed potential as a novel therapy in increasing acetate bioavailability in glioma cells. This suggests its role in cancer treatment, particularly in epigenetic and metabolic alterations in glioma (Tsen et al., 2014).
Glyoxylate Shunt in Bacterial Stress Response : Ahn et al. (2016) explored the glyoxylate shunt in bacteria, particularly in relation to oxidative stress, antibiotic stress, and pathogenesis. Their findings suggest a role in bacterial stress defense mechanisms, which can be significant in understanding bacterial resistance and pathogenesis (Ahn et al., 2016).
Cerebral Acetate Metabolism : Patel et al. (2010) investigated cerebral acetate transport and metabolic rates in the rat brain using NMR spectroscopy. This study provides insights into the metabolic pathways in the brain and has implications for neurological research (Patel et al., 2010).
Safety And Hazards
Orientations Futures
While specific future directions for Glycylphenylalaninamide acetate(1:1) are not mentioned in the literature, research trends in related fields such as lactic acid production from lignocellulosic biomass9 and the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines10 suggest potential areas of interest.
Please note that the information provided is based on the available literature and may not fully apply to Glycylphenylalaninamide acetate(1:1). Further research is needed to provide a comprehensive analysis of this specific compound.
Propriétés
IUPAC Name |
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYWNVUEIJKEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293446 |
Source


|
| Record name | glycylphenylalaninamide acetate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylphenylalaninamide acetate(1:1) | |
CAS RN |
13467-26-0 |
Source


|
| Record name | NSC89623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycylphenylalaninamide acetate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

